molecular formula C8H15ClN2O3 B1525781 Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride CAS No. 502457-51-4

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride

Cat. No. B1525781
M. Wt: 222.67 g/mol
InChI Key: PLWBWOUORMGVQO-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is a compound with the CAS Number: 502457-51-4 . It is a white crystalline powder and belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular weight of Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is 222.67 . The Inchi Code is 1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is a white crystalline powder that is soluble in water and alcohol . It has a stable chemical property but can decompose under high temperature .

Scientific Research Applications

Impurity Profiling in Drug Substance Synthesis

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate is a glycoprotein IIb/IIIa antagonist used in drug substances for the oral treatment of thrombotic disorders. A study emphasized the importance of separating byproducts in the bulk drug substance through reversed-phase HPLC gradient separation. The study successfully characterized most unknown byproducts occurring during synthesis and scale-up using a triple quadrupole system, indicating a critical role in ensuring drug purity and efficacy (Thomasberger, Engel, & Feige, 1999).

Synthesis of Novel Derivatives for Antimicrobial and Anticancer Activities

A study synthesized novel carbazole derivatives using ethyl 2-(9H-carbazole-9-yl)acetate, which upon further reactions yielded derivatives with significant antibacterial, antifungal, and anticancer activities. This highlights the potential of ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride derivatives in developing new pharmacologically active compounds (Sharma, Kumar, & Pathak, 2014).

Synthesis of Efletirizine Hydrochloride

Efletirizine hydrochloride, synthesized from ethyl(2-chloroethoxy)acetate, involves condensation with 1-[bis(4-fluorophenyl)methyl]piperazine. This compound is a histamine H1 receptor antagonist and demonstrates the relevance of ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride in synthesizing therapeutically active compounds (Mai Lifang, 2011).

Synthesis and Evaluation of Antimicrobial Agents

A study synthesized hydrazide derivatives starting from ethyl 2-(piperazin-1-yl) acetate, which led to compounds with screened in vitro antibacterial activity. Although no activity was observed in the tested derivatives, the study provides insight into the synthesis and potential applications of compounds derived from ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride in antimicrobial research (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

Inhibitors of Aspartate Transcarbamoylase

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride derivatives were synthesized and evaluated as potential inhibitors of aspartate transcarbamoylase. The study indicated that a majority of the compounds showed antimicrobial activity against five representative microorganisms and significant activity against aspartate transcarbamoylase, suggesting the compound's potential in antimicrobial and enzyme inhibition applications (Dutta & Foye, 1990).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-oxo-2-piperazin-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWBWOUORMGVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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